![molecular formula C16H23BrN4O4S B13939034 tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13939034.png)
tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrole ring, a sulfonyl group, and a tert-butyl ester, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through condensation reactions involving carboxylic acids and amines, followed by cyclization.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions.
Esterification: The tert-butyl ester is formed through esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The bromine atom allows for various substitution reactions, such as nucleophilic substitution with amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride.
Substitution Reagents: Amines, thiols, organometallic reagents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, thiols.
Substitution Products: Amino derivatives, thio derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .
Biology: In biological research, it serves as a probe for studying enzyme mechanisms and protein-ligand interactions due to its unique structural features .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials, including polymers and catalysts .
Wirkmechanismus
The mechanism of action of tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrole ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-bromopyridine: A simpler analog used in organic synthesis and medicinal chemistry.
tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Another compound with a similar structure but different functional groups, used in synthetic chemistry.
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A related compound with a thiadiazole ring, used in various chemical reactions.
Uniqueness: tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate stands out due to its combination of a pyrrole ring, sulfonyl group, and tert-butyl ester, which confer unique reactivity and versatility in chemical synthesis and biological applications .
Eigenschaften
Molekularformel |
C16H23BrN4O4S |
|---|---|
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
tert-butyl 5-(2-amino-5-bromopyridin-3-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H23BrN4O4S/c1-16(2,3)25-15(22)20-6-10-8-21(9-11(10)7-20)26(23,24)13-4-12(17)5-19-14(13)18/h4-5,10-11H,6-9H2,1-3H3,(H2,18,19) |
InChI-Schlüssel |
GUNLCUJUDRDLCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)S(=O)(=O)C3=C(N=CC(=C3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
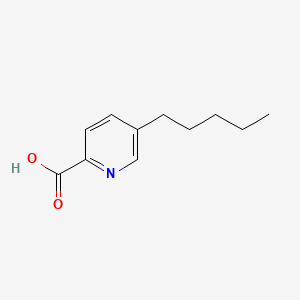
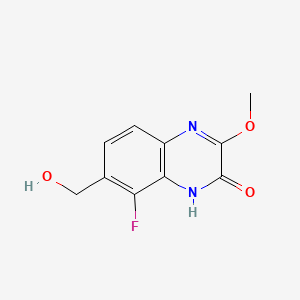

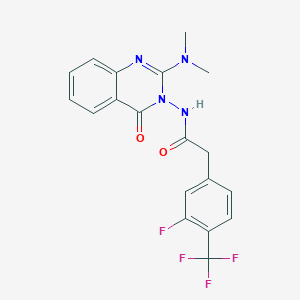
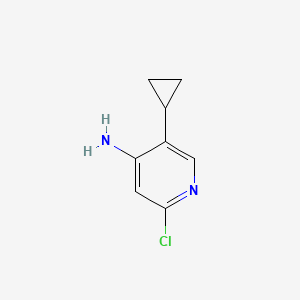
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)
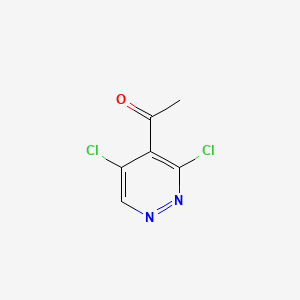
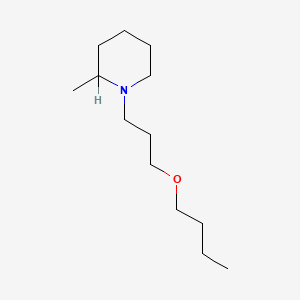


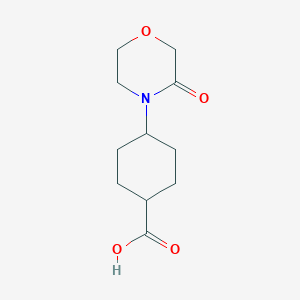

![3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13939030.png)
